Lazertinib is an orally available third-generation, selective inhibitor of certain forms of the epidermal growth factor receptor (EGFR) with activating mutations, including the resistance mutation T790M, exon 19 deletions (Del19), and the L858R mutation, with potential antineoplastic activity. Upon administration, lazertinib specifically and irreversibly binds to and inhibits selective EGFR mutants, which prevents EGFR mutant-mediated signaling and leads to cell death in EGFR mutant-expressing tumor cells. Lazertinib may inhibit programmed cell death-1 ligand 1 (PD-L1) and inflammatory cytokines in specific cancer cells harboring certain EGFR mutations. Compared to some other EGFR inhibitors, lazertinib may have therapeutic benefits in tumors with T790M- or L858R-mediated drug resistance. In addition, lazertinib penetrates the blood-brain barrier (BBB). This agent shows minimal activity against wild-type EGFR (wtEGFR), and does not cause dose-limiting toxicities, which occur during the use of non-selective EGFR inhibitors and inhibit wtEGFR. EGFR, a receptor tyrosine kinase (RTK) mutated in many tumor cell types, plays a key role in tumor cell proliferation and tumor vascularization.
Lazertinib
CAS No.: 1903008-80-9
Cat. No.: VC0532615
Molecular Formula: C30H34N8O3
Molecular Weight: 554.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1903008-80-9 |
---|---|
Molecular Formula | C30H34N8O3 |
Molecular Weight | 554.6 g/mol |
IUPAC Name | N-[5-[[4-[4-[(dimethylamino)methyl]-3-phenylpyrazol-1-yl]pyrimidin-2-yl]amino]-4-methoxy-2-morpholin-4-ylphenyl]prop-2-enamide |
Standard InChI | InChI=1S/C30H34N8O3/c1-5-28(39)32-23-17-24(26(40-4)18-25(23)37-13-15-41-16-14-37)33-30-31-12-11-27(34-30)38-20-22(19-36(2)3)29(35-38)21-9-7-6-8-10-21/h5-12,17-18,20H,1,13-16,19H2,2-4H3,(H,32,39)(H,31,33,34) |
Standard InChI Key | RRMJMHOQSALEJJ-UHFFFAOYSA-N |
SMILES | CN(C)CC1=CN(N=C1C2=CC=CC=C2)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N5CCOCC5)OC |
Canonical SMILES | CN(C)CC1=CN(N=C1C2=CC=CC=C2)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N5CCOCC5)OC |
Appearance | Solid powder |
Introduction
Chemical Structure and Properties
Molecular Characteristics
Lazertinib is chemically identified as N-(5-((4-(4-((dimethylamino)methyl)-3-phenyl-1H-pyrazol-1-yl)pyrimidin-2-yl)amino)-4-methoxy-2-morpholinophenyl)acrylamide . The compound has a chemical formula of C30H34N8O3 and an average molecular weight of 554.655 daltons (monoisotopic weight: 554.275386987) .
The structural design of lazertinib enables it to form a covalent bond with the Cys797 residue in the ATP-binding site of the EGFR kinase domain, which is critical for its mechanism of action . This covalent binding allows for potent and sustained inhibition of mutant EGFR signaling.
Mechanism of Action
Target Specificity
Lazertinib functions as a selective kinase inhibitor of mutant epidermal growth factor receptor. Its primary targets include EGFR single mutations (Ex19del, L858R, T790M) and double mutations (Ex19del/T790M and L858R/T790M) . Notably, lazertinib demonstrates significantly less potent inhibition of wild-type EGFR compared to mutant forms, which contributes to its potentially favorable safety profile .
Molecular Pathway Inhibition
The drug irreversibly inhibits EGFR by forming a covalent bond to the Cys797 residue in the ATP-binding site of the EGFR kinase domain . This inhibition blocks downstream signaling cascades, including the phosphorylation of EGFR, AKT, and ERK, ultimately promoting apoptosis in EGFR-mutant lung cancer cells . This targeted approach allows for selective destruction of cancer cells while minimizing damage to normal cells.
Clinical Efficacy
Real-world Evidence
Another real-world study examined the efficacy of lazertinib in patients who had used the drug for at least one month. The treatment outcomes are summarized in Table 1 :
Table 1: Clinical Outcomes of Lazertinib in Real-World Setting
This real-world evidence further supports the efficacy findings from controlled clinical trials, suggesting that lazertinib maintains its therapeutic benefit in typical clinical practice settings .
Ongoing Clinical Development
Consolidation Therapy
A phase II, multicenter study is evaluating lazertinib as consolidation therapy in patients with unresectable, EGFR mutation-positive NSCLC stage III after concurrent chemoradiotherapy (CCRT). This prospective, open, single-arm clinical trial aims to assess the efficacy and safety of lazertinib in this setting, with primary endpoint being PFS and secondary endpoints including OS, ORR, DoR, time to death or distant metastasis (TTDM), and safety profiles .
Clinical Positioning and Future Directions
Role in Treatment Algorithm
Based on the available clinical data, lazertinib demonstrates efficacy both as a first-line treatment for EGFR mutation-positive NSCLC and as a treatment for patients with acquired T790M mutations following progression on earlier-generation EGFR-TKIs . The drug's ability to penetrate the blood-brain barrier suggests potential utility in patients with brain metastases, a common site of disease progression .
Biomarker-Guided Therapy
The significant difference in PFS observed between patients treated with lazertinib based on tissue versus plasma T790M testing highlights the importance of appropriate biomarker testing methods in optimizing treatment outcomes . Future research may further refine patient selection strategies to maximize the benefit of lazertinib therapy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume